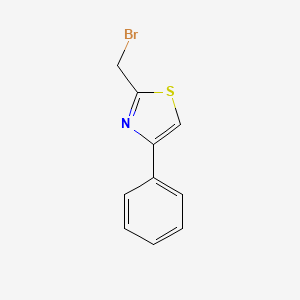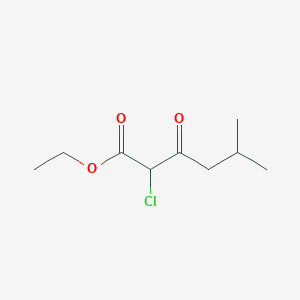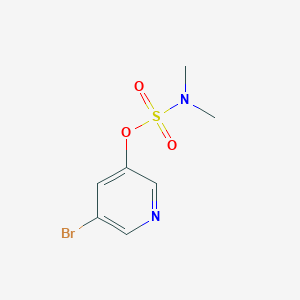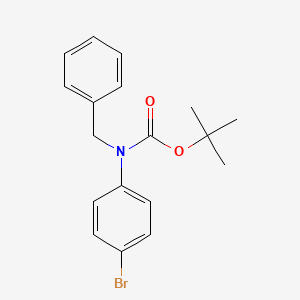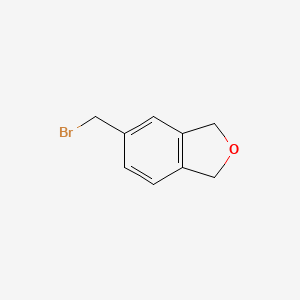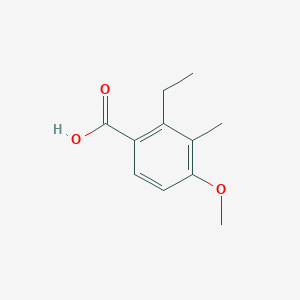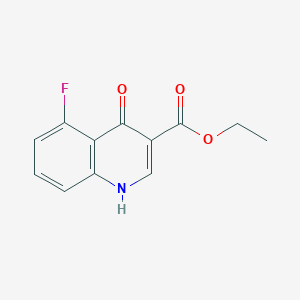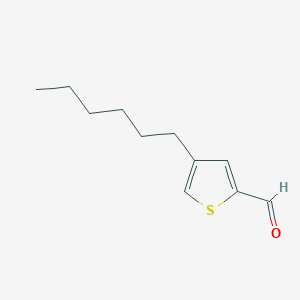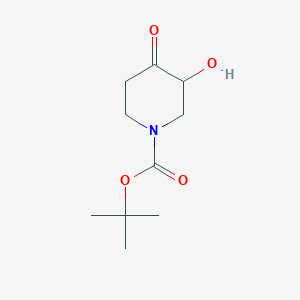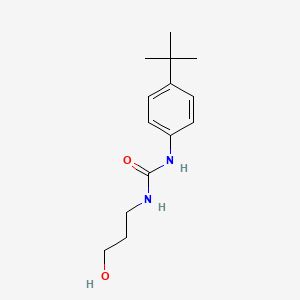
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea
概要
説明
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, also known as TBHP, is an organic compound used in various scientific research applications. It is a colorless, odorless solid that is soluble in organic solvents. TBHP is a versatile reagent with many useful properties, including its ability to act as a reducing agent, a catalyst, and a scavenger of oxygen. This compound has been studied extensively in recent years, and its potential applications in the fields of biochemistry and physiology have been explored.
科学的研究の応用
Hypotensive and Antiarrhythmic Properties
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea and related compounds have been synthesized and evaluated for their potential medicinal properties. One study found that similar compounds exhibited significant hypotensive (blood pressure lowering) action and antiarrhythmic (preventing or alleviating irregular heartbeats) activities. These findings suggest potential therapeutic applications in treating hypertension and arrhythmia (Chalina, Chakarova, & Staneva, 1998).
Free Radical Scavenging and Cardioprotective Effects
Research has also explored the role of structurally similar compounds as free radical scavengers. Compounds like 1-(3- tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl) urea hydrochloride demonstrated effectiveness in reducing myocardial infarct size in animal models, indicating potential applications in treating heart diseases and as cardioprotective agents (Hashimoto et al., 2001).
Photodynamic Therapy and Molecular Devices
There's also research into the use of similar urea derivatives in the development of molecular devices and photodynamic therapy applications. These compounds have shown the ability to undergo photoisomerization and interact with other molecules in ways that are useful for creating molecular devices and therapeutic agents (Lock et al., 2004).
Cancer Research
In cancer research, derivatives of 1-aryl-3-(2-chloroethyl) ureas, a group to which 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea is related, have shown promising cytotoxic and antineoplastic activities. Studies have focused on their distribution, metabolism, and efficacy in antineoplastic treatments, indicating their potential as new antineoplastic agents (Maurizis et al., 1998).
Inhibition of Translation Initiation in Cancer Therapy
Symmetrical N,N'-diarylureas, which share structural similarities with 1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor. These compounds have shown promise in inhibiting cancer cell proliferation, providing a potential pathway for developing non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).
特性
IUPAC Name |
1-(4-tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)11-5-7-12(8-6-11)16-13(18)15-9-4-10-17/h5-8,17H,4,9-10H2,1-3H3,(H2,15,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBDGTCJFUOSNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=O)NCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Tert-butylphenyl)-3-(3-hydroxypropyl)urea | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



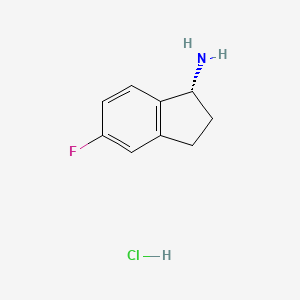
![[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1442390.png)
